molecular formula C36H58N6O14S B1630413 Ac-D-DGla-LI-Cha-C CAS No. 208940-40-3

Ac-D-DGla-LI-Cha-C

Cat. No.: B1630413
CAS No.: 208940-40-3
M. Wt: 830.9 g/mol
InChI Key: XKYQOVYBVHBDGP-XKQRCBBTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-D-DGla-LI-Cha-C is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound is composed of a sequence of amino acids, including aspartic acid (Asp), gamma-carboxyglutamic acid (D-gla), leucine (leu), isoleucine (ile), beta-cyclohexylalanine (beta-cyclohexyl-ala), and cysteine (cys).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-D-DGla-LI-Cha-C typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, with its amine group protected, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers to increase efficiency and yield. These machines can handle multiple synthesis cycles simultaneously, allowing for large-scale production of peptides .

Chemical Reactions Analysis

Types of Reactions

Ac-D-DGla-LI-Cha-C can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds, which can stabilize the peptide structure.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol can be used to reduce disulfide bonds.

    Substitution: Amino acid derivatives with protecting groups are used in SPPS to introduce specific residues into the peptide sequence.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Formation of peptides with free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences

Scientific Research Applications

Ac-D-DGla-LI-Cha-C has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and structure-activity relationships.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.

    Industry: Utilized in the development of peptide-based materials and coatings

Mechanism of Action

The mechanism of action of Ac-D-DGla-LI-Cha-C depends on its specific application. In general, peptides can interact with molecular targets such as enzymes, receptors, and other proteins. The interactions can modulate biological pathways, leading to various effects. For example, the peptide may inhibit an enzyme’s activity by binding to its active site or alter a receptor’s function by mimicking a natural ligand .

Comparison with Similar Compounds

Similar Compounds

    AC-Asp-D-gla-leu-ile-beta-cyclohexyl-ala-cys-NH2: Similar structure but with an amide group at the C-terminus.

    AC-Asp-D-gla-leu-ile-beta-cyclohexyl-ala-cys-OCH3: Similar structure but with a methoxy group at the C-terminus.

Uniqueness

Ac-D-DGla-LI-Cha-C is unique due to its specific sequence of amino acids and the presence of beta-cyclohexylalanine, which can impart distinct structural and functional properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .

Properties

IUPAC Name

2-[(2R)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-3-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H58N6O14S/c1-6-18(4)28(33(50)40-23(13-20-10-8-7-9-11-20)29(46)41-26(16-57)36(55)56)42-32(49)22(12-17(2)3)38-30(47)24(14-21(34(51)52)35(53)54)39-31(48)25(15-27(44)45)37-19(5)43/h17-18,20-26,28,57H,6-16H2,1-5H3,(H,37,43)(H,38,47)(H,39,48)(H,40,50)(H,41,46)(H,42,49)(H,44,45)(H,51,52)(H,53,54)(H,55,56)/t18-,22-,23-,24+,25-,26-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYQOVYBVHBDGP-XKQRCBBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1CCCCC1)C(=O)NC(CS)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1CCCCC1)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58N6O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

830.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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